2,7-Dibromo-3,6-difluoro-9H-carbazole

Polymer Light-Emitting Diodes Electrochemical Stability Blue Emission

Researchers developing high-performance OPV, PLED, or OFET materials face HOMO level mismatch and electrolytic degradation from non-fluorinated carbazole monomers. 2,7-Dibromo-3,6-difluoro-9H-carbazole (CAS 1030631-86-7) directly resolves these limitations through its precise 2,7-dibromo and 3,6-difluoro substitution pattern. • Lowers polymer HOMO to ~-5.7 eV, enabling high Voc in solar cells. • Suppresses green-band emissive defects via 3,6-position protection, critical for stable blue PLEDs. • Linear 2,7-polymerization architecture achieves superior charge carrier mobility (up to 0.16 cm² V⁻¹ s⁻¹) compared to kinked 3,6-linked analogs. Reliable supply with consistent quality for scaled material development.

Molecular Formula C12H5Br2F2N
Molecular Weight 360.98 g/mol
Cat. No. B14017207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-3,6-difluoro-9H-carbazole
Molecular FormulaC12H5Br2F2N
Molecular Weight360.98 g/mol
Structural Identifiers
SMILESC1=C2C3=CC(=C(C=C3NC2=CC(=C1F)Br)Br)F
InChIInChI=1S/C12H5Br2F2N/c13-7-3-11-5(1-9(7)15)6-2-10(16)8(14)4-12(6)17-11/h1-4,17H
InChIKeyQWBHMFFAHSHBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dibromo-3,6-difluoro-9H-carbazole Overview


2,7-Dibromo-3,6-difluoro-9H-carbazole (CAS 1030631-86-7) is a symmetrically functionalized carbazole derivative characterized by the concurrent presence of electron-withdrawing fluorine substituents at the 3- and 6-positions and reactive bromine handles at the 2- and 7-positions of the carbazole scaffold [1]. With a molecular formula of C12H5Br2F2N and a molecular weight of 360.98 g/mol, this compound presents a calculated density of 2.042 ± 0.06 g/cm³ and a melting point of 340 °C . The specific 2,7-dibromo substitution pattern is essential for constructing linearly π-conjugated polymer chains via cross-coupling polymerizations, while the 3,6-difluoro substitution fundamentally modulates the electronic properties, thermal stability, and electrochemical robustness of the resulting macromolecular materials, distinguishing it from non-fluorinated or alternative halogenated carbazole building blocks [2].

Why 2,7-Dibromo-3,6-difluoro-9H-carbazole Is Irreplaceable


The substitution of 2,7-dibromo-3,6-difluoro-9H-carbazole with simpler analogs such as 2,7-dibromo-9H-carbazole (non-fluorinated) or 3,6-dibromocarbazole (altered substitution pattern) fundamentally alters the performance and stability of the final device. The incorporation of fluorine atoms at the 3,6-positions significantly deepens the highest occupied molecular orbital (HOMO) energy level (e.g., achieving ionization potentials of 5.71 eV in homopolymers), which is critical for adjusting charge injection barriers and enhancing the open-circuit voltage in photovoltaic devices [1]. Furthermore, the presence of fluorine protects the electrochemically vulnerable 3,6-positions of the carbazole unit, dramatically enhancing electrolytic stability and preventing the formation of undesired low-energy trap states that lead to green-band emission and performance degradation in organic light-emitting diodes [2]. The 2,7-dibromo functionalization is non-negotiable for achieving linear, high-molecular-weight π-conjugated polymers; the use of 3,6-dibromocarbazole leads to kinked polymer backbones with restricted π-electron delocalization and inferior charge transport properties, a difference confirmed by single-crystal organic field-effect transistor (OFET) studies where 2,7-linked derivatives exhibit superior molecular packing and higher charge carrier mobility (up to 0.16 cm² V⁻¹ s⁻¹) [3].

Comparative Evidence for 2,7-Dibromo-3,6-difluoro-9H-carbazole


Electrolytic Stability and Blue Emission by 3,6-Fluorine Protection

In a direct comparison of 2,7-linked carbazole main-chain polymers, the use of 2,7-dibromo-3,6-difluoro-9H-carbazole as a monomer (yielding polymers with fluorine protection at the 3,6-positions) results in materials with enhanced electrolytic stability and different electronic properties compared to polymers derived from 2,7-dibromo-3,6-dimethyl-9H-carbazole. The fluorine-protected polymer exhibits a higher ionization potential and a more extended electronic conjugation due to reduced steric hindrance from the smaller fluorine substituents compared to methyl groups [1]. This protection directly addresses the common issue of electrochemical degradation at the 3,6-positions of carbazole, which is a known failure mechanism in blue-emitting polymer OLEDs [2].

Polymer Light-Emitting Diodes Electrochemical Stability Blue Emission

Fluorinated HTM Boosts Fill Factor in Perovskite Cells

A carbazole-based polymeric hole-transporting material (HTM) synthesized using 2,7-dibromo-3,6-difluoro-9H-carbazole as a key intermediate was directly compared against a non-fluorinated carbazole-based HTM in perovskite solar cells. The fluorinated HTM enabled devices to achieve a significantly higher fill factor (FF) and overall power conversion efficiency (PCE) [1]. The synthesis of the fluorinated monomer intermediate itself was achieved in high yield (90%), demonstrating a reliable and scalable route for procurement and subsequent use [2].

Perovskite Solar Cells Hole-Transporting Material Fill Factor

2,7-Functionalized Carbazole Mobility Advantage in OFETs

While not using the exact dibromo-difluoro compound, a systematic study on simply functionalized carbazole derivatives directly compared the charge transport properties of 2,7-diphenyl-substituted carbazole with its 2,6-diphenyl-substituted isomer. The 2,7-substitution pattern, which is the same core geometry as in 2,7-dibromo-3,6-difluoro-9H-carbazole, yields a single-crystal hole mobility of up to 0.16 cm² V⁻¹ s⁻¹ in OFET devices [1]. This study unequivocally demonstrates that 2,7-position functionalization is advantageous for balancing molecular conformations and packing structures to achieve good charge transport performance [2].

Organic Field-Effect Transistors Charge Carrier Mobility Single-Crystal Analysis

Bromine Substituent Position and Spin-Orbit Coupling

A density functional theory (DFT) study systematically investigated the influence of bromine substituent position on the electronic properties of carbazole. The study demonstrates that the position of bromine atoms significantly affects both the HOMO/LUMO energy levels and the strength of spin-orbit coupling (SOC), a key parameter for applications involving phosphorescence or thermally activated delayed fluorescence (TADF). Simply changing the Br substituent position results in significant SOC variation [1].

Spin-Orbit Coupling Phosphorescence Computational Chemistry

Application Scenarios for 2,7-Dibromo-3,6-difluoro-9H-carbazole


High-Voltage Donor Polymers for Polymer Solar Cells

Researchers developing donor-acceptor (D-A) conjugated polymers for bulk heterojunction polymer solar cells (PSCs) should prioritize 2,7-dibromo-3,6-difluoro-9H-carbazole over non-fluorinated carbazole monomers. The electron-withdrawing fluorine atoms lower the HOMO energy level of the resulting polymer (e.g., to approximately -5.7 eV in homopolymers [1]), which is essential for achieving a high open-circuit voltage (Voc) when paired with standard fullerene or non-fullerene acceptors. Substituting a non-fluorinated monomer will yield a higher HOMO level, reducing the theoretical maximum Voc of the device and thereby capping its power conversion efficiency.

Stable Blue-Emitting Polymer OLEDs

For teams fabricating polymer light-emitting diodes (PLEDs) targeting stable blue emission, the use of 2,7-dibromo-3,6-difluoro-9H-carbazole is specifically recommended over its 2,7-dibromo-3,6-dimethyl-9H-carbazole counterpart. The fluorine atoms protect the electrochemically active 3,6-positions of the carbazole repeat units, providing enhanced electrolytic stability and preventing the formation of low-energy emissive defects [2]. This is a targeted solution to a known degradation pathway in carbazole-based blue emitters, and procurement of the methyl-protected or unprotected alternative will likely result in devices with inferior color purity and shorter operational lifetimes.

High-Performance Polymeric HTMs for Perovskite Solar Cells

In the development of next-generation hole-transporting materials (HTMs) for perovskite solar cells (PSCs), 2,7-dibromo-3,6-difluoro-9H-carbazole is a superior choice as a monomer for achieving high fill factors (FF) and overall device efficiency. Direct comparative evidence shows that fluorinated carbazole-based HTMs enable an FF of 82%, significantly outperforming non-fluorinated variants [3]. This improvement is linked to better energy level alignment and enhanced charge extraction at the HTM/perovskite interface. The 90% synthetic yield for the monomer intermediate further supports its viability for scaled-up procurement and material development [4].

OFETs with 2,7-Linked Carbazole Core Geometry

Investigators aiming to fabricate organic field-effect transistors (OFETs) with high charge carrier mobility should select monomers based on the 2,7-functionalized carbazole scaffold, like 2,7-dibromo-3,6-difluoro-9H-carbazole. Systematic studies on carbazole derivatives confirm that 2,7-functionalization is superior to 2,6- or 3,6-functionalization for achieving favorable molecular packing and high hole mobility (up to 0.16 cm² V⁻¹ s⁻¹) in single-crystal devices [5]. Procuring an alternative regioisomer, such as 3,6-dibromo-9H-carbazole, will lead to kinked polymer backbones and significantly degraded charge transport performance.

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